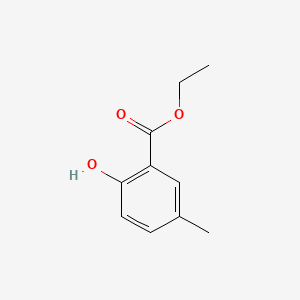

Ethyl 2-hydroxy-5-methylbenzoate

Description

Properties

IUPAC Name |

ethyl 2-hydroxy-5-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-3-13-10(12)8-6-7(2)4-5-9(8)11/h4-6,11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGYXABNSOOACGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7067827 | |

| Record name | Ethyl 5-methylsalicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7067827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34265-58-2 | |

| Record name | Benzoic acid, 2-hydroxy-5-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34265-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-hydroxy-5-methyl-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034265582 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-hydroxy-5-methyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 5-methylsalicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7067827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 5-methylsalicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.170 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-hydroxy-5-methylbenzoate (CAS: 34265-58-2)

This guide provides a comprehensive technical overview of Ethyl 2-hydroxy-5-methylbenzoate, a versatile aromatic ester. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, characterization, and potential applications, with a focus on practical, field-proven insights and methodologies.

Core Compound Profile

This compound, also known as Ethyl 5-methylsalicylate, is a key organic intermediate. Its structure, featuring a hydroxyl group ortho to the ethyl ester and a methyl group para to the hydroxyl, makes it a valuable building block in the synthesis of more complex molecules.

| Property | Value | Reference(s) |

| CAS Number | 34265-58-2 | [1][2] |

| Molecular Formula | C₁₀H₁₂O₃ | [1] |

| Molecular Weight | 180.2 g/mol | [1][3] |

| Appearance | Light yellow to yellow liquid | [1] |

| Melting Point | 2 °C | [1] |

| Boiling Point | 251 °C (lit.) | [1][2] |

| Density | 1.103 g/mL at 25 °C (lit.) | [1][2] |

| Refractive Index (n20/D) | 1.522 (lit.) | [1][2] |

| Synonyms | Ethyl 5-methylsalicylate, 2-hydroxy-5-methyl-benzoic acid ethyl ester, 2,5-Cresotic acid ethyl ester | [3] |

Synthesis of this compound: A Validated Protocol

The most common and efficient method for the synthesis of this compound is the Fischer esterification of 2-hydroxy-5-methylbenzoic acid (p-cresotinic acid) with ethanol, using a strong acid catalyst.[4] This reversible reaction is driven to completion by using an excess of the alcohol, which also serves as the solvent.[5]

Reaction Rationale and Control

The Fischer esterification is a classic acid-catalyzed nucleophilic acyl substitution. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon. This facilitates the nucleophilic attack by the alcohol (ethanol). To ensure a high yield, the equilibrium must be shifted towards the product side. This is achieved by using a large excess of ethanol and, in some protocols, by removing the water formed during the reaction.[5][6] Concentrated sulfuric acid is a common and effective catalyst for this transformation.[4][6]

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Protocol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-hydroxy-5-methylbenzoic acid (13 g, 0.085 mole) and absolute ethanol (39 mL, 0.67 mole).[4]

-

Catalyst Addition: Carefully add a few milliliters of concentrated sulfuric acid to the mixture as a catalyst.[4]

-

Reflux: Heat the reaction mixture to reflux and maintain for 8 hours.[4]

-

Solvent Removal: After cooling to room temperature, distill off the excess ethanol under reduced pressure.[4]

-

Work-up: Wash the remaining residue successively with water and a 5% aqueous sodium bicarbonate solution until the effervescence ceases.[4][7] This step is crucial to remove any unreacted carboxylic acid and the sulfuric acid catalyst.

-

Extraction: Extract the ester with diethyl ether.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.[4][7]

-

Purification: Filter the drying agent and concentrate the solvent in vacuo. Purify the crude product by vacuum distillation (94-95 °C at 4 mm Hg) to yield the final product.[4]

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a reliable method for assessing the purity of this compound.[8]

-

Rationale: The nonpolar nature of the C18 stationary phase and the polar mobile phase allow for the separation of the moderately polar product from more polar or less polar impurities.

-

Protocol:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9][10]

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, often with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility) to ensure sharp peaks.[8][9]

-

Detection: UV detection at a wavelength where the aromatic ring shows strong absorbance (e.g., ~258 nm).[10]

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a suitable solvent like methanol.[10]

-

Spectroscopic Analysis

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

Expected Absorptions:

-

O-H Stretch: A broad peak around 3200 cm⁻¹, characteristic of the phenolic hydroxyl group.[11]

-

C-H Stretch (sp³): Peaks just below 3000 cm⁻¹ due to the methyl and ethyl groups.[12]

-

C-H Stretch (sp²): Peaks just above 3000 cm⁻¹ from the aromatic ring.

-

C=O Stretch (Ester): A strong, sharp peak around 1680-1700 cm⁻¹.[11][12] The conjugation with the aromatic ring and intramolecular hydrogen bonding with the ortho-hydroxyl group will shift this to a lower wavenumber compared to a simple aliphatic ester (typically 1735-1750 cm⁻¹).[13]

-

C-O Stretch (Ester and Phenol): Strong absorptions in the 1300-1100 cm⁻¹ region.[11][12]

-

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

-

¹H NMR (Predicted):

-

Ethyl Group (CH₃): A triplet around 1.4 ppm (3H), coupled to the CH₂ group.

-

Methyl Group (Ar-CH₃): A singlet around 2.3 ppm (3H).

-

Ethyl Group (CH₂): A quartet around 4.4 ppm (2H), coupled to the CH₃ group.

-

Aromatic Protons: Three protons in the aromatic region (approx. 6.8-7.8 ppm), exhibiting coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.

-

Phenolic Proton (OH): A singlet, which can appear over a wide chemical shift range and may be broad. Its position is dependent on concentration and solvent.

-

-

¹³C NMR (Predicted):

-

Ethyl Group (CH₃): ~14 ppm.

-

Methyl Group (Ar-CH₃): ~20 ppm.

-

Ethyl Group (CH₂): ~61 ppm.

-

Aromatic Carbons: Several peaks between ~115-160 ppm.

-

Ester Carbonyl (C=O): ~170 ppm.

-

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Expected Fragmentation:

-

Molecular Ion (M⁺): A peak at m/z = 180, corresponding to the molecular weight of the compound.[1]

-

Loss of Ethoxy Group (-OCH₂CH₃): A prominent fragment at m/z = 135, resulting from the cleavage of the ester group.[14][15]

-

Loss of Ethyl Group (-CH₂CH₃): A fragment at m/z = 151.

-

Base Peak: Often, the m/z 135 fragment is the base peak in the spectrum of ethyl salicylates.

-

Applications in Research and Drug Development

This compound serves as a valuable intermediate in organic synthesis and has relevance in medicinal chemistry.

Intermediate in Synthesis

This compound is a precursor for more complex molecules. For instance, it is an intermediate in the synthesis of 2-propoxy-5-methylbenzoic acid.[4] The hydroxyl and ester functionalities allow for a variety of chemical transformations, making it a versatile building block.

Relevance in Medicinal Chemistry

Derivatives of 2-hydroxybenzoic acid have shown significant biological activity. Recent studies have identified compounds with a 2-hydroxybenzoic acid scaffold as selective inhibitors of SIRT5, a sirtuin deacetylase implicated in metabolic pathways and cancer.[16]

-

Rationale for Activity: The carboxylic acid (or its ester bioisostere) and the adjacent hydroxyl group are often crucial for binding to the active site of target proteins.[16]

The broader class of hydroxybenzoic acid derivatives is known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[17][18] This suggests that this compound could be a starting point for the development of novel therapeutic agents.

Signaling Pathway Context

Caption: Role of this compound derivatives in drug discovery.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

Hazards: It is classified as harmful (Xn) and may cause irritation to the skin, eyes, and respiratory system.[1]

-

Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Storage: Store in a cool, dry place, sealed in a dry environment, and under nitrogen.[1]

References

-

Brauer, G. M. (1959). Synthesis of 2-propoxy-5-methylbenzoic acid. Journal of Research of the National Bureau of Standards, 63A(2), 169. [Link]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

-

University of Missouri–St. Louis. Procedure for Fischer Esterification. [Link]

-

University of California, Irvine. Fischer Esterification. [Link]

-

SIELC Technologies. (2018). Benzoic acid, 2-hydroxy-5-methyl-, ethyl ester. [Link]

-

The Royal Society of Chemistry. Supporting information. [Link]

-

Thompson Rivers University. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

-

Doc Brown's Chemistry. infrared spectrum of methyl 2-hydroxybenzoate. [Link]

-

Chemguide. fragmentation patterns in the mass spectra of organic compounds. [Link]

-

NIST WebBook. Benzoic acid, 2-hydroxy-, ethyl ester. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). [Link]

-

ChemWhat. This compound CAS#: 34265-58-2. [Link]

-

Organic Chemistry Tutor. (2024). Fischer Esterification | Mechanism + Easy TRICK! [YouTube video]. [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

Manuja, R., Sachdeva, S., Jain, A., & Chaudhary, J. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115. [Link]

-

Chemguide. interpreting infra-red spectra. [Link]

-

PubChem. Ethyl 2-{[(ethoxycarbonyl)(hydroxy)amino]methyl}benzoate. [Link]

-

Palacký University Olomouc. Table of Characteristic IR Absorptions. [Link]

-

Chem Help ASAP. (2023). interpretation of two sample infrared spectra [YouTube video]. [Link]

-

Zhang, L., et al. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 68, 128768. [Link]

-

ResearchGate. A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. [Link]

-

Doc Brown's Chemistry. mass spectrum of methyl 2-hydroxybenzoate. [Link]

-

DrugBank Online. Ethyl p-hydroxybenzoate. [Link]

-

Oriental Journal of Chemistry. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. [Link]

-

Singh, S., et al. (2014). Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia. Journal of Pharmaceutical Analysis, 4(5), 346-350. [Link]

-

ResearchGate. Validation of HPLC Analysis of 2Phenoxyethanol, 1-Phenoxypropan-2-ol, Methyl, Ethyl, Propyl, Butyl and Benzyl 4-Hydroxybenzoate (Parabens) in Cosmetic Products, with Emphasis on Decision Limit and Detection Capability. [Link]

-

Hădărugă, D. I., et al. (2009). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. Advanced Pharmaceutical Bulletin, 1(1), 31-38. [Link]

-

Doc Brown's Chemistry. mass spectrum of ethyl methanoate. [Link]

-

CAS Common Chemistry. Ethyl 2-hydroxy-4-methylbenzoate. [Link]

Sources

- 1. This compound CAS#: 34265-58-2 [m.chemicalbook.com]

- 2. This compound | 34265-58-2 [chemicalbook.com]

- 3. chemwhat.com [chemwhat.com]

- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 5. athabascau.ca [athabascau.ca]

- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 7. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 8. Benzoic acid, 2-hydroxy-5-methyl-, ethyl ester | SIELC Technologies [sielc.com]

- 9. Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC [pmc.ncbi.nlm.nih.gov]

- 11. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. mass spectrum of ethyl methanoate C3H6O2 HCOOCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of ethyl formate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. globalresearchonline.net [globalresearchonline.net]

- 18. researchgate.net [researchgate.net]

physical properties of Ethyl 2-hydroxy-5-methylbenzoate

An In-Depth Technical Guide to the Physical Properties of Ethyl 2-hydroxy-5-methylbenzoate

Introduction

This compound (CAS No: 34265-58-2), also known as Ethyl 5-methylsalicylate, is a benzoate ester with applications in chemical synthesis and potentially in the development of novel therapeutic agents.[1][2] A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in research and development. This guide provides a comprehensive overview of the key physical characteristics of this compound, supported by established scientific principles and standard experimental methodologies.

Molecular Structure and its Influence on Physical Properties

The physical properties of a compound are intrinsically linked to its molecular structure. The structure of this compound, featuring a benzene ring substituted with a hydroxyl group, a methyl group, and an ethyl ester group, dictates its polarity, ability to form intermolecular hydrogen bonds, and overall molecular weight. These factors, in turn, govern its melting and boiling points, solubility, and spectroscopic behavior.

Core Physical Characteristics

The fundamental are summarized below.

| Property | Value | Source(s) |

| CAS Number | 34265-58-2 | [1][3] |

| Molecular Formula | C₁₀H₁₂O₃ | [1][3] |

| Molecular Weight | 180.2 g/mol | [1][3] |

| Appearance | Light yellow to yellow liquid | [3] |

| Melting Point | 2 °C | [1][3] |

| Boiling Point | 251 °C (lit.) | [1][3] |

| Density | 1.103 g/mL at 25 °C (lit.) | [1][3] |

| Refractive Index | n20/D 1.522 (lit.) | [1][3] |

| Flash Point | 98 °F (approximately 36.7 °C) | [3] |

| Predicted pKa | 10.23 ± 0.18 | [3] |

Experimental Determination of Physical Properties

This section details the standardized methodologies for the experimental determination of the key .

Melting Point Determination

The melting point of a substance is the temperature at which it changes state from solid to liquid. For a substance like this compound, which has a melting point near room temperature, a precise and controlled method is essential.

Causality Behind Experimental Choice: The capillary method is a standard and reliable technique for determining the melting point of organic compounds.[4] It requires a small sample size and provides an observable melting range, which is an indicator of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound.

Experimental Protocol: Capillary Method

-

Sample Preparation: A small amount of this compound is introduced into a capillary tube, which is then sealed at one end.[5]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.[4]

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point, followed by a slower heating rate (e.g., 1-2°C per minute) for a more accurate measurement.

-

Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range is the melting point of the substance.[6]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Causality Behind Experimental Choice: The Thiele tube method is a convenient and widely used technique for determining the boiling point of small quantities of liquid.[7] It relies on the principle that at the boiling point, the vapor pressure of the liquid will overcome the external pressure, leading to a continuous stream of bubbles.

Experimental Protocol: Thiele Tube Method

-

Sample Preparation: A small amount of this compound is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed inside the fusion tube.[8]

-

Apparatus Setup: The fusion tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[9]

-

Heating: The side arm of the Thiele tube is gently heated, allowing for uniform heat distribution via convection currents.[9]

-

Observation: As the temperature rises, air trapped in the capillary tube will escape. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube. The heat source is then removed. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[10]

Density Measurement

Density is the mass of a substance per unit volume.

Causality Behind Experimental Choice: The use of a pycnometer or a graduated cylinder and a balance is a straightforward and accurate method for determining the density of a liquid.[11][12] This method directly measures the mass and volume, from which the density can be calculated.

Experimental Protocol: Mass and Volume Measurement

-

Mass Measurement: The mass of a clean, dry graduated cylinder is measured using an analytical balance.[12]

-

Volume Measurement: A known volume of this compound is added to the graduated cylinder. The volume is read from the bottom of the meniscus.[12]

-

Combined Mass Measurement: The mass of the graduated cylinder containing the liquid is measured.[12]

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty graduated cylinder. The density is then calculated by dividing the mass of the liquid by its volume.[13]

Solubility Assessment

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Causality Behind Experimental Choice: A systematic approach to solubility testing in a range of solvents with varying polarities provides a qualitative understanding of the compound's solubility profile.[14][15] This is crucial for applications in formulation and reaction chemistry.

Experimental Protocol: Qualitative Solubility Testing

-

Solvent Selection: A range of common laboratory solvents should be used, including water, ethanol, methanol, acetone, dichloromethane, and dimethyl sulfoxide (DMSO).

-

Procedure:

-

Place a small, known amount (e.g., 25 mg) of this compound into a series of test tubes.[16]

-

To each tube, add a small volume (e.g., 0.75 mL) of a different solvent in portions, shaking vigorously after each addition.[16]

-

Observe whether the compound dissolves completely.

-

Record the solubility as soluble, partially soluble, or insoluble for each solvent.

-

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure of a compound.

Workflow for Spectroscopic Analysis

Caption: General workflow for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Experimental Protocol: NMR Sample Preparation

-

Solvent Selection: Chloroform-d (CDCl₃) is a common and suitable deuterated solvent for many organic compounds.[17]

-

Sample Preparation: Dissolve 5-25 mg of this compound in 0.6-0.7 mL of CDCl₃ in a clean, dry NMR tube.[18]

-

Analysis: Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

Expected ¹H NMR Spectrum:

-

Aromatic Protons: Three protons on the benzene ring will appear as multiplets or distinct doublets and doublet of doublets in the aromatic region (approx. 6.8-7.8 ppm).

-

Ethyl Group: A quartet (CH₂) and a triplet (CH₃) characteristic of an ethyl group will be observed, likely around 4.3 ppm and 1.4 ppm, respectively.

-

Methyl Group: A singlet for the methyl group on the benzene ring will be present, typically around 2.3 ppm.

-

Hydroxyl Proton: A broad singlet for the hydroxyl proton, the chemical shift of which can vary depending on concentration and solvent.

Expected ¹³C NMR Spectrum:

-

Carbonyl Carbon: The ester carbonyl carbon will appear downfield (approx. 170 ppm).

-

Aromatic Carbons: Six distinct signals for the aromatic carbons will be observed in the range of approximately 110-160 ppm.

-

Ethyl Group Carbons: Two signals for the ethyl group carbons (CH₂ and CH₃) will be present, typically around 61 ppm and 14 ppm.

-

Methyl Carbon: A signal for the methyl group on the ring will appear upfield, around 20 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol: FTIR Analysis of a Liquid Sample

-

Method Selection: The Attenuated Total Reflectance (ATR) method is a simple and rapid technique for obtaining the FTIR spectrum of a liquid sample.[1] Alternatively, a thin film of the liquid can be placed between two salt plates (e.g., NaCl).[19]

-

Background Spectrum: A background spectrum of the clean ATR crystal or empty salt plates is recorded.

-

Sample Spectrum: A drop of this compound is placed on the ATR crystal or between the salt plates, and the sample spectrum is recorded.

-

Data Processing: The background spectrum is subtracted from the sample spectrum to obtain the final FTIR spectrum.

Expected Characteristic Absorption Bands:

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

C-H Stretch (aromatic and aliphatic): Bands in the range of 2850-3100 cm⁻¹.

-

C=O Stretch (ester): A strong, sharp absorption band around 1700-1730 cm⁻¹.

-

C=C Stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: Bands in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.

Causality Behind Experimental Choice: Electron Ionization (EI) is a common and effective ionization method for relatively small, volatile organic molecules.[20] It provides information about the molecular weight and the fragmentation pattern, which can aid in structural elucidation.[21]

Experimental Protocol: Electron Ionization Mass Spectrometry

-

Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, where it is vaporized.

-

Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[20]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer.

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Expected Mass Spectrum:

-

Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (180.2 m/z) should be observed.

-

Fragment Ions: Characteristic fragment ions resulting from the loss of moieties such as the ethyl group (-29), ethoxy group (-45), or carboxylic acid group (-45) are expected.

Conclusion

This guide has provided a detailed overview of the key and the standard experimental procedures for their determination. A comprehensive understanding of these properties is essential for the successful application of this compound in research and development. The provided methodologies and expected spectroscopic data serve as a valuable resource for scientists and researchers working with this and similar chemical entities.

References

-

How to determine the solubility of a substance in an organic solvent? (2024, May 28). ResearchGate. Retrieved January 12, 2026, from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved January 12, 2026, from [Link]

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved January 12, 2026, from [Link]

-

Melting Point Determination. (n.d.). Stanford Research Systems. Retrieved January 12, 2026, from [Link]

-

Melting point determination. (n.d.). University of Calgary. Retrieved January 12, 2026, from [Link]

-

DENSITY MEASUREMENT EXPERIMENT. (n.d.). Retrieved January 12, 2026, from [Link]

-

NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved January 12, 2026, from [Link]

-

NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved January 12, 2026, from [Link]

-

FTIR Spectroscopy - Liquid IR Spectroscopy. (2013, January 10). YouTube. Retrieved January 12, 2026, from [Link]

-

Improved Measurement of Liquid Samples Using FTIR. (2021, May 28). Agilent. Retrieved January 12, 2026, from [Link]

-

FTIR Analysis for Liquid Samples - What You Need to Know. (2025, April 2). Drawell. Retrieved January 12, 2026, from [Link]

-

Liquid Samples. (n.d.). Shimadzu. Retrieved January 12, 2026, from [Link]

-

Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab. Retrieved January 12, 2026, from [Link]

-

Determination of Boiling Point (B.P). (n.d.). Retrieved January 12, 2026, from [Link]

-

This compound CAS#: 34265-58-2. (n.d.). ChemWhat. Retrieved January 12, 2026, from [Link]

-

2: The Density of Liquids and Solids (Experiment). (2021, November 11). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved January 12, 2026, from [Link]

-

Boiling Point Determination of Organic Compounds: Chemistry Guide. (n.d.). Vedantu. Retrieved January 12, 2026, from [Link]

-

Melting point determination. (n.d.). SSERC. Retrieved January 12, 2026, from [Link]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved January 12, 2026, from [Link]

-

Lab Test Procedure of Measuring Liquid Density. (n.d.). Scribd. Retrieved January 12, 2026, from [Link]

-

Determination Of Boiling Point Of An Organic Compound Experiment. (n.d.). BYJU'S. Retrieved January 12, 2026, from [Link]

-

Electron ionization. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

-

Determination of the density of liquids and solids (regular and irregular). (n.d.). WJEC. Retrieved January 12, 2026, from [Link]

-

Sample Preparation. (n.d.). UCL Faculty of Mathematical & Physical Sciences. Retrieved January 12, 2026, from [Link]

-

7.4: Step-by-Step Procedures for Melting Point Determination. (2024, October 17). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

-

6.2B: Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

-

Ionization Methods in Organic Mass Spectrometry. (n.d.). Retrieved January 12, 2026, from [Link]

-

Making Molecules Fly: Ionization Methods in Mass Spec. (2025, March 19). Bitesize Bio. Retrieved January 12, 2026, from [Link]

-

Supporting information. (n.d.). The Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]

-

13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). (n.d.). Human Metabolome Database. Retrieved January 12, 2026, from [Link]

-

Benzoic acid, 2-hydroxy-, ethyl ester. (n.d.). NIST WebBook. Retrieved January 12, 2026, from [Link]

-

Benzoic acid, 2-hydroxy-5-methyl-, methyl ester. (n.d.). NIST WebBook. Retrieved January 12, 2026, from [Link]

-

2-Hydroxy-5-methylbenzoic acid - Optional[13C NMR] - Spectrum. (n.d.). SpectraBase. Retrieved January 12, 2026, from [Link]

-

Methyl 2-hydroxy benzoate (YMDB01370). (n.d.). Yeast Metabolome Database. Retrieved January 12, 2026, from [Link]

Sources

- 1. agilent.com [agilent.com]

- 2. This compound CAS#: 34265-58-2 [m.chemicalbook.com]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. thinksrs.com [thinksrs.com]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. byjus.com [byjus.com]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 11. batman.edu.tr [batman.edu.tr]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. wjec.co.uk [wjec.co.uk]

- 14. researchgate.net [researchgate.net]

- 15. scribd.com [scribd.com]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. organomation.com [organomation.com]

- 18. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 19. youtube.com [youtube.com]

- 20. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 21. Electron ionization - Wikipedia [en.wikipedia.org]

Ethyl 2-hydroxy-5-methylbenzoate molecular weight and formula

An In-Depth Technical Guide to Ethyl 2-hydroxy-5-methylbenzoate

This guide provides a comprehensive technical overview of this compound, a key aromatic ester with applications in synthetic chemistry and as a building block in the development of novel chemical entities. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its molecular characteristics, synthesis, and analytical validation.

Core Molecular Profile

This compound, also known by synonyms such as Ethyl 5-methylsalicylate and 2,5-Cresotic acid ethyl ester, is a disubstituted benzene derivative.[1][2] Its structure features an ethyl ester group and a hydroxyl group ortho to each other, and a methyl group para to the hydroxyl group. This specific arrangement of functional groups dictates its chemical reactivity and physical properties, making it a valuable intermediate in organic synthesis.

The fundamental molecular attributes of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₃ | [1][2][3][4][5] |

| Molecular Weight | 180.20 g/mol | [1][2][3][4][5] |

| CAS Number | 34265-58-2 | [1][2][3][4][5] |

| Appearance | Light yellow to yellow Liquid | [3] |

These fundamental properties are the cornerstone for any experimental work, from calculating molar equivalents in a reaction to interpreting analytical data.

Physicochemical Characteristics

The physical state and solubility of a compound are critical for designing experimental protocols, including reaction setup and purification strategies. This compound is a liquid at room temperature with a high boiling point, indicative of its relatively low volatility.

| Parameter | Value | Source |

| Melting Point | 2 °C | [2][3] |

| Boiling Point | 251 °C (lit.) | [1][2][3][6] |

| Density | 1.103 g/mL at 25 °C (lit.) | [1][3][6] |

| Refractive Index (n20/D) | 1.522 (lit.) | [1][3][6] |

The compound should be stored sealed in a dry environment at room temperature to prevent hydrolysis of the ester group and oxidation.[4]

Synthesis Pathway: Fischer Esterification

The most direct and common method for synthesizing this compound is the Fischer esterification of its parent carboxylic acid, 2-hydroxy-5-methylbenzoic acid (p-cresotinic acid), with ethanol.[3][6][7] This acid-catalyzed reaction is a classic and reliable method for producing esters.

Mechanistic Rationale

The choice of Fischer esterification is grounded in its efficiency and the availability of starting materials. The reaction proceeds via the following key steps:

-

Protonation of the Carbonyl: A strong acid catalyst (typically H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic.

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of ethanol attacks the activated carbonyl carbon.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water.

-

Deprotonation: The protonated carbonyl of the final ester is deprotonated to regenerate the acid catalyst and yield the final product.

Using an excess of the alcohol reactant (ethanol) is a common strategy to shift the equilibrium towards the product side, thereby increasing the reaction yield, as dictated by Le Châtelier's principle.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and purification process.

Caption: Workflow for the synthesis of this compound.

Detailed Laboratory Protocol

This protocol describes a standard procedure for the synthesis of this compound.

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-hydroxy-5-methylbenzoic acid (1.0 eq).

-

Solvent and Catalyst Addition: Add an excess of absolute ethanol (e.g., 5-10 eq) to serve as both reactant and solvent. Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

-

Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 8 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[7]

-

Work-up: After the reaction is complete, cool the flask to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification (Optional): If necessary, the crude product can be further purified by vacuum distillation to obtain the final high-purity liquid.

Spectroscopic Characterization

Structural confirmation of the synthesized molecule is paramount. The following are the expected spectroscopic signatures for this compound based on its functional groups and overall structure.

-

¹H NMR (Proton NMR):

-

Aromatic Protons: Three distinct signals in the aromatic region (approx. 6.8-7.8 ppm), corresponding to the three protons on the benzene ring.

-

Ethyl Group: A quartet (CH₂) deshielded by the adjacent oxygen (approx. 4.4 ppm) and a triplet (CH₃) further upfield (approx. 1.4 ppm).

-

Methyl Group: A singlet for the methyl group attached to the ring (approx. 2.3 ppm).

-

Hydroxyl Proton: A broad singlet for the phenolic -OH group, the chemical shift of which can vary depending on solvent and concentration.

-

-

¹³C NMR (Carbon NMR):

-

Carbonyl Carbon: A signal in the downfield region characteristic of an ester carbonyl (approx. 170 ppm).

-

Aromatic Carbons: Six distinct signals in the aromatic region (approx. 110-160 ppm), including two quaternary carbons attached to the -OH and ester groups.

-

Ethyl Group: Two signals for the -OCH₂- (approx. 61 ppm) and -CH₃ (approx. 14 ppm) carbons.

-

Methyl Group: A signal for the ring-attached -CH₃ carbon (approx. 20 ppm).

-

-

Infrared (IR) Spectroscopy:

-

O-H Stretch: A broad absorption band for the phenolic hydroxyl group (approx. 3200-3400 cm⁻¹).

-

C=O Stretch: A strong, sharp absorption for the ester carbonyl group (approx. 1680-1700 cm⁻¹).[8]

-

C-O Stretch: Absorptions corresponding to the C-O stretching of the ester and phenol (approx. 1150-1300 cm⁻¹).[8]

-

Aromatic C-H/C=C: Bends and stretches characteristic of the substituted aromatic ring.

-

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum should show a molecular ion (M⁺) peak corresponding to the molecular weight of 180.20.

Applications in Research and Drug Development

This compound serves primarily as a versatile intermediate in organic synthesis. Its utility is demonstrated in its role in the synthesis of 2-propoxy-5-methylbenzoic acid.[3][6][7]

In the context of drug development, the salicylate scaffold (o-hydroxybenzoic acid derivatives) is a well-established pharmacophore found in numerous therapeutic agents, most notably aspirin. The functional groups on this compound—the hydroxyl, ester, and methyl groups—provide multiple handles for further chemical modification. This allows for the systematic exploration of structure-activity relationships (SAR) by:

-

Alkylation/Acylation of the phenolic hydroxyl group.

-

Hydrolysis of the ester to the corresponding carboxylic acid, which can then be converted to amides or other derivatives.

-

Modification of the aromatic ring through electrophilic substitution reactions.

Its structural similarity to other biologically active benzoates makes it a valuable starting material for creating libraries of novel compounds for screening in various therapeutic areas.

References

-

ChemWhat. This compound CAS#: 34265-58-2. [Online] Available at: [Link]

-

Organic Preparations and Procedures International. THE SYNTHESIS OF METHYL 2-HYDROXY-5-METHOXY-3-METHYLBENZOATE. [Online] Available at: [Link]

-

Journal of Research of the National Bureau of Standards. Synthesis of 2-propoxy-5-methylbenzoic acid. [Online] Available at: [Link]

-

NIST. Benzoic acid, 2-hydroxy-, ethyl ester. [Online] Available at: [Link]

-

CABI Digital Library. ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester. [Online] Available at: [Link]

-

MDPI. Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate. [Online] Available at: [Link]

-

US EPA. Benzoic acid, 2-hydroxy-5-methyl-, ethyl ester - Substance Details. [Online] Available at: [Link]

Sources

- 1. chemwhat.com [chemwhat.com]

- 2. 34265-58-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound CAS#: 34265-58-2 [m.chemicalbook.com]

- 4. 34265-58-2|this compound|BLD Pharm [bldpharm.com]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 6. This compound | 34265-58-2 [chemicalbook.com]

- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

An In-Depth Technical Guide to Ethyl 2-hydroxy-5-methylbenzoate: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of Ethyl 2-hydroxy-5-methylbenzoate, a versatile aromatic ester of significant interest to researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, synthesis, analytical characterization, and key applications, offering field-proven insights and detailed methodologies.

Compound Identification and Nomenclature

Clarity in chemical communication is paramount. This compound is known by several synonyms, which can often be a source of confusion in literature and procurement. Understanding these alternative names is the first step in a thorough investigation of this compound.

The primary identifier for this chemical entity is its CAS Registry Number: 34265-58-2 .[1][2][3] This unique numerical identifier is assigned by the Chemical Abstracts Service and ensures unambiguous identification.

Systematic and Common Synonyms:

-

Common Synonyms:

Physicochemical Properties

A solid understanding of a compound's physical and chemical properties is crucial for its handling, application in reactions, and for the development of analytical methods. The properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂O₃ | [1][2][3] |

| Molecular Weight | 180.20 g/mol | [1][2][3] |

| Appearance | Light yellow to yellow liquid | [2] |

| Boiling Point | 251 °C (lit.) | [1][2] |

| Melting Point | 2 °C | [1] |

| Density | 1.103 g/mL at 25 °C (lit.) | [1][2] |

| Refractive Index (n20/D) | 1.522 (lit.) | [1][2] |

| Flash Point | 98 °F (37 °C) | [2][5] |

| pKa | 10.23 ± 0.18 (Predicted) | [2] |

| InChIKey | ZGYXABNSOOACGL-UHFFFAOYSA-N | [4][5] |

| SMILES | CCOC(=O)c1cc(C)ccc1O | [4][5] |

Synthesis of this compound

The most common and industrially scalable method for the synthesis of this compound is the Fischer-Speier esterification of 2-hydroxy-5-methylbenzoic acid (also known as p-cresotinic acid) with ethanol in the presence of an acid catalyst.[5][6][7]

Reaction Mechanism and Rationale

The Fischer esterification is a classic acid-catalyzed nucleophilic acyl substitution. The mechanism, illustrated below, is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic ethanol.

The subsequent steps involve proton transfer and the elimination of a water molecule to form the ester. The reaction is reversible, and to drive the equilibrium towards the product, an excess of the alcohol reactant is typically used, or water is removed as it is formed.

Caption: Fischer-Speier Esterification Workflow.

Detailed Experimental Protocol

This protocol is a self-validating system, where the purification and characterization steps confirm the successful synthesis.

Materials:

-

2-hydroxy-5-methylbenzoic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

Hexane

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydroxy-5-methylbenzoic acid in an excess of anhydrous ethanol (typically 5-10 molar equivalents).

-

Catalyst Addition: Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (approximately 3-5 mol% relative to the carboxylic acid) to the stirred solution.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in ethyl acetate.

-

Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted carboxylic acid), and finally with brine.

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude ester.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure this compound as a light yellow oil.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and types of protons in the molecule. The expected signals for this compound include a triplet and a quartet for the ethyl group, a singlet for the methyl group, and distinct signals for the aromatic protons.

-

¹³C NMR: Shows the number of unique carbon environments in the molecule. The spectrum will exhibit characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the ethyl and methyl groups.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present. Key expected absorptions include a broad O-H stretch for the phenolic hydroxyl group, C-H stretches for the aromatic and aliphatic protons, a strong C=O stretch for the ester carbonyl, and C-O stretches.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its molecular formula.

Chromatographic Analysis

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile compounds like this compound. It can be used to assess purity and quantify the compound in various matrices.[6]

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for the quantitative analysis and purity assessment of this compound. A typical method would use a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, with UV detection.[8]

Caption: Analytical Workflow for Product Validation.

Applications in Research and Development

This compound serves as a valuable building block in organic synthesis and has potential applications in drug discovery due to its salicylate scaffold.

Intermediate in Organic Synthesis

This compound is a key intermediate in the synthesis of more complex molecules. For instance, it is used in the preparation of 2-propoxy-5-methylbenzoic acid, a derivative investigated for its potential applications.[6][7] The phenolic hydroxyl group and the ester functionality provide two reactive sites for further chemical modifications, allowing for the construction of a diverse range of derivatives.

Potential in Drug Discovery

The 2-hydroxybenzoic acid (salicylate) moiety is a well-known pharmacophore present in numerous non-steroidal anti-inflammatory drugs (NSAIDs), such as aspirin. While the direct pharmacological activity of this compound is not extensively documented, its derivatives are of interest in medicinal chemistry. Research into 2-hydroxybenzoic acid derivatives has identified compounds with selective inhibitory activity against enzymes like SIRT5, which is a potential target in cancer therapy. This highlights the potential of using this compound as a scaffold for the development of novel therapeutic agents.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[5] Always consult the Safety Data Sheet (SDS) before handling this compound and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

References

-

ChemWhat. This compound CAS#: 34265-58-2. Available from: [Link]

-

U.S. Environmental Protection Agency. Benzoic acid, 2-hydroxy-5-methyl-, ethyl ester - Substance Details. Available from: [Link]

-

SIELC Technologies. Benzoic acid, 2-hydroxy-5-methyl-, ethyl ester. Available from: [Link]

-

PubChem. Ethyl 2-{[(ethoxycarbonyl)(hydroxy)amino]methyl}benzoate. Available from: [Link]

-

PubChem. Ethyl 5-methylsalicylate. Available from: [Link]

-

NIST Chemistry WebBook. Benzoic acid, 2-hydroxy-, 1-methylethyl ester. Available from: [Link]

Sources

- 1. This compound CAS#: 34265-58-2 [m.chemicalbook.com]

- 2. This compound | 34265-58-2 [chemicalbook.com]

- 3. Ethyl 5-methylsalicylate | C10H12O3 | CID 118629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. tandfonline.com [tandfonline.com]

- 6. Simultaneous quantitative analysis of methyl salicylate, ethyl salicylate and salicylic acid from biological fluids using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 8. Benzoic acid, 2-hydroxy-5-methyl-, ethyl ester | SIELC Technologies [sielc.com]

A Technical Guide to the Solubility of Ethyl 2-hydroxy-5-methylbenzoate in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Ethyl 2-hydroxy-5-methylbenzoate (also known as Ethyl 5-methylsalicylate) in organic solvents. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document explores the physicochemical principles governing the dissolution of this aromatic ester. In the absence of extensive published quantitative solubility data for this specific compound, this guide leverages data from the closely related analogue, Ethyl Salicylate (Ethyl 2-hydroxybenzoate), to infer and discuss expected solubility behavior. Furthermore, it provides detailed, field-proven experimental protocols for the accurate determination of solubility and an introduction to predictive thermodynamic models. The aim is to equip the reader with the foundational knowledge and practical methodologies required for formulation development, process optimization, and further research involving this compound.

Introduction: Understanding the Significance of Solubility

This compound is a hydroxyl benzoate derivative with applications in various chemical syntheses.[1][2] The solubility of a compound is a critical physicochemical property that dictates its behavior in a liquid phase and is of paramount importance in numerous scientific and industrial applications, including:

-

Pharmaceutical Formulation: The bioavailability of an active pharmaceutical ingredient (API) is often dependent on its solubility. Poor solubility can lead to low absorption and reduced therapeutic efficacy.

-

Chemical Synthesis: The choice of solvent is crucial for controlling reaction kinetics, yield, and purity of the final product. The solubility of reactants, intermediates, and products in the reaction medium is a key consideration.

-

Crystallization and Purification: The selection of an appropriate solvent system is fundamental to developing efficient crystallization processes for the purification of chemical compounds.

-

Analytical Chemistry: The preparation of standards and samples for analytical techniques such as chromatography and spectroscopy requires an understanding of the analyte's solubility in various diluents.

This guide will delve into the factors influencing the solubility of this compound and provide practical methods for its determination.

Molecular Structure and Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure. This compound (C₁₀H₁₂O₃, Molar Mass: 180.20 g/mol ) possesses several functional groups that dictate its interactions with different solvents:

-

Aromatic Ring: The benzene ring is a nonpolar, hydrophobic moiety that favors interactions with nonpolar or weakly polar organic solvents through van der Waals forces.

-

Ester Group (-COOC₂H₅): The ester group is polar and can act as a hydrogen bond acceptor. This group contributes to the compound's solubility in polar aprotic solvents.

-

Hydroxyl Group (-OH): The phenolic hydroxyl group is polar and can act as both a hydrogen bond donor and acceptor. This group significantly influences solubility in protic solvents like alcohols.

-

Methyl Group (-CH₃): The methyl group is a nonpolar, electron-donating group that slightly increases the lipophilicity of the molecule.

Physicochemical Properties of this compound:

| Property | Value | Reference |

| CAS Number | 34265-58-2 | [1][3] |

| Molecular Formula | C₁₀H₁₂O₃ | [1][3] |

| Molecular Weight | 180.2 g/mol | [1][3] |

| Boiling Point | 251 °C (lit.) | [1][3] |

| Density | 1.103 g/mL at 25 °C (lit.) | [1][3] |

| Refractive Index | n20/D 1.522 (lit.) | [1][3] |

| Melting Point | 2 °C | [1][3] |

These properties provide a baseline for understanding the physical state and general behavior of the compound.

Expected Solubility Profile in Organic Solvents

While specific quantitative solubility data for this compound is sparse in publicly available literature, we can infer its likely solubility based on its structure and by drawing parallels with the well-characterized analogue, Ethyl Salicylate.[4] Ethyl Salicylate is generally reported to have low solubility in water and high solubility in most organic solvents.[4]

General Solubility Expectations:

-

High Solubility: Expected in polar aprotic solvents such as acetone, ethyl acetate, and dimethyl sulfoxide (DMSO), where the ester group can act as a hydrogen bond acceptor. Also expected to be highly soluble in alcohols like ethanol and methanol due to hydrogen bonding interactions with the hydroxyl group. Chloroform and dichloromethane are also likely to be good solvents.[5]

-

Moderate Solubility: Expected in nonpolar aromatic solvents like toluene and benzene, where the aromatic ring can interact through π-π stacking.

-

Low Solubility: Expected in highly nonpolar aliphatic solvents such as hexane and cyclohexane, where the polar functional groups would have limited favorable interactions.

-

Very Low Solubility: Expected in water, due to the predominantly hydrophobic nature of the molecule.

The methyl group in this compound, compared to the unsubstituted Ethyl Salicylate, will slightly increase its lipophilicity, which may lead to a marginal increase in solubility in nonpolar solvents and a slight decrease in very polar solvents.

Experimental Determination of Solubility

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method .[4] This method is robust and reliable for generating accurate solubility data.

Shake-Flask Method: A Step-by-Step Protocol

Principle: An excess of the solute is equilibrated with a solvent at a constant temperature. The concentration of the dissolved solute in the saturated solution is then determined analytically.

Materials and Equipment:

-

This compound (solute)

-

Selected organic solvents

-

Analytical balance

-

Glass flasks with tight-fitting stoppers (e.g., screw-cap vials)

-

Constant temperature water bath or incubator with a shaker

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer or HPLC)

Experimental Workflow:

Caption: Workflow for the shake-flask solubility determination method.

Detailed Procedure:

-

Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a glass flask with a tight-fitting stopper. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the sealed flask in a constant temperature water bath or incubator equipped with a shaker. Agitate the flask at a constant speed for a sufficient period (typically 24 to 72 hours) to allow the system to reach equilibrium.[4] The temperature must be carefully controlled and monitored.

-

Phase Separation: After equilibration, cease agitation and allow the flask to stand undisturbed at the same temperature for a period to allow the excess solid to sediment.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm) compatible with the organic solvent to remove any suspended microparticles.

-

Dilution: Accurately dilute the clear filtrate with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Quantification: Analyze the diluted sample to determine the concentration of this compound.

-

Calculation: Calculate the original solubility in the saturated solution by applying the dilution factor.

Analytical Quantification: UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a common and straightforward method for quantifying aromatic compounds like this compound.

Methodology:

-

Determine λmax: Prepare a dilute solution of this compound in the solvent of interest. Scan the solution over a suitable UV wavelength range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax). For salicylates, this is typically in the range of 230-310 nm.[4]

-

Prepare Calibration Standards: Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility experiment.

-

Construct Calibration Curve: Measure the absorbance of each standard solution at the predetermined λmax. Plot a graph of absorbance versus concentration. The resulting plot should be linear (R² > 0.99) and pass through the origin.

-

Sample Analysis: Measure the absorbance of the diluted sample from the shake-flask experiment at λmax.

-

Calculate Concentration: Determine the concentration of this compound in the diluted sample from the calibration curve and then calculate the original concentration in the saturated solution by accounting for the dilution factor.

Predictive Models for Solubility

In the absence of experimental data, various computational models can be employed to predict the solubility of a compound in different solvents. These models range from empirical to first-principles-based approaches.

Group Contribution Methods (e.g., UNIFAC)

The UNIFAC (UNIQUAC Functional-group Activity Coefficients) method is a group-contribution model that estimates activity coefficients in liquid mixtures. By breaking down a molecule into its constituent functional groups, UNIFAC can predict the solubility of a solute in a solvent without requiring experimental data for that specific solute-solvent pair. However, the accuracy of the prediction depends on the availability of well-parameterized group interaction parameters.

Conductor-like Screening Model for Real Solvents (COSMO-RS)

COSMO-RS is a quantum chemistry-based model that predicts thermodynamic properties, including solubility, from the molecular structure. It calculates the screening charge density on the surface of a molecule in a virtual conductor, which is then used to determine the chemical potential of the solute in the solvent. COSMO-RS has shown good predictive capabilities for the solubility of various compounds in organic solvents.

Machine Learning Models

More recently, machine learning algorithms have been applied to predict solubility with high accuracy.[6][7] These models are trained on large datasets of experimental solubility data and use molecular descriptors to represent the structural features of the solute and solvent.[6][7] While powerful, the accuracy of these models is dependent on the quality and scope of the training data.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While direct quantitative data for this compound is not widely reported, a strong understanding of its solubility behavior can be derived from its molecular structure and by analogy to similar compounds like Ethyl Salicylate. The detailed experimental protocol for the shake-flask method provides a robust approach for generating high-quality solubility data in the laboratory.

For researchers and drug development professionals, obtaining accurate solubility data is a critical first step in many workflows. It is recommended that experimental determination be performed for the specific solvents and temperatures of interest. The continued development of predictive models, particularly those based on machine learning, holds promise for accelerating the solvent selection and formulation design processes in the future.

References

- A Technical Guide to the Solubility of Ethyl Salicylate in Organic Solvents. Benchchem.

- ethyl 2-hydroxybenzoate -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT). NIST.

-

Ethyl benzoate. PubChem. Available at: [Link]

-

Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. National Institutes of Health. Available at: [Link]

-

Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. National Institutes of Health. Available at: [Link]

-

Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. ResearchGate. Available at: [Link]

- This compound CAS#: 34265-58-2. ChemWhat.

-

Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT. Available at: [Link]

- Ethyl Salicylate Reagent|CAS 118-61-6|For Research. Benchchem.

-

Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. Springer Nature. Available at: [Link]

- Ethyl 5-hydroxy-2-methylbenzoate 34265-55-9. Guidechem.

-

Ethyl benzoate. HiMedia Laboratories. Available at: [Link]

-

Ethyl salicylate | CAS:118-61-6. BioCrick. Available at: [Link]

-

Methyl Benzoate. PubChem. Available at: [Link]

-

Solubility of benzoic acid in twelve organic solvents: Experimental measurement and thermodynamic modeling. ResearchGate. Available at: [Link]

-

Ethyl 5-methylsalicylate. PubChem. Available at: [Link]

-

Simultaneous quantitative analysis of methyl salicylate, ethyl salicylate and salicylic acid from biological fluids using gas chromatography–mass spectrometry. OUCI. Available at: [Link]

-

Solvent effect and kinetics on ethyl benzoate in aqueous solvent system. International Journal of Chemical Science. Available at: [Link]

Sources

- 1. This compound CAS#: 34265-58-2 [m.chemicalbook.com]

- 2. This compound | 34265-58-2 [chemicalbook.com]

- 3. chemwhat.com [chemwhat.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Ethyl salicylate | CAS:118-61-6 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Predicted pKa of Ethyl 2-hydroxy-5-methylbenzoate

For: Researchers, scientists, and drug development professionals.

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's solubility, permeability, and target engagement. This guide provides a comprehensive analysis of the predicted pKa of the phenolic hydroxyl group in Ethyl 2-hydroxy-5-methylbenzoate. We delve into the theoretical underpinnings of acidity in substituted phenols, explore a range of computational prediction methodologies, and present a detailed, field-proven protocol for in-silico pKa determination. By synthesizing data from multiple prediction platforms and contextualizing it with the pKa of structurally related compounds, this whitepaper offers a robust framework for understanding and predicting the ionization behavior of this and similar molecules.

Introduction: The Significance of pKa in a Pharmaceutical Context

The extent of ionization of a drug molecule, dictated by its pKa and the physiological pH, is a cornerstone of its pharmacokinetic and pharmacodynamic profile. For a compound like this compound, the acidity of the phenolic hydroxyl group will govern its behavior in various biological environments. A molecule's charge state affects its ability to cross lipid membranes, bind to plasma proteins, and interact with its intended biological target. Therefore, an accurate understanding of a compound's pKa is not merely an academic exercise but a crucial step in rational drug design and lead optimization.

Theoretical Framework: Factors Influencing Phenolic Acidity

The acidity of a phenol is determined by the stability of its corresponding phenoxide anion. Electron-withdrawing groups (EWGs) on the aromatic ring delocalize the negative charge, stabilizing the phenoxide and thus increasing acidity (lowering the pKa). Conversely, electron-donating groups (EDGs) destabilize the phenoxide by intensifying the negative charge, leading to decreased acidity (a higher pKa).

In this compound, we must consider the electronic effects of two key substituents:

-

Ethyl Ester Group (-COOEt) at the ortho position: The ester group is moderately electron-withdrawing through its resonance and inductive effects. This is expected to increase the acidity of the phenolic proton compared to phenol itself.

-

Methyl Group (-CH₃) at the para position to the hydroxyl group: The methyl group is a weak electron-donating group through hyperconjugation and induction. This effect would tend to decrease the acidity of the phenolic proton.

The final pKa of the molecule is a result of the interplay of these opposing electronic influences.

Predicted pKa Values and Comparative Analysis

Direct experimental determination of the pKa for every novel compound is often resource-intensive. Consequently, in-silico prediction has become an indispensable tool in modern drug discovery. A variety of computational methods, ranging from empirical and knowledge-based systems to first-principles quantum mechanical calculations, are employed for this purpose.

A survey of available data and prediction software provides a range of pKa values for this compound and its structural analogs.

| Compound | Predicted/Experimental pKa | Method/Source |

| This compound | 10.23 ± 0.18 | Predicted (ChemicalBook) [1] |

| Ethyl salicylate | 9.72 | Predicted (ChemAxon) |

| Ethyl salicylate | 9.93 ± 0.10 | Predicted |

| o-Cresol | 10.287 | Experimental[2] |

| m-Cresol | 10.09 | Experimental[2] |

| p-Cresol | 10.26 | Experimental[2][3] |

| Phenol | ~10.0 | Experimental |

Analysis of the Data:

The predicted pKa of 10.23 for this compound suggests it is a weak acid. Comparing this to ethyl salicylate (pKa ~9.7-9.9), the addition of the electron-donating methyl group in the para position appears to decrease the acidity, as theoretically expected. The pKa values for the cresol isomers (methylphenols) further support this, showing that a methyl group generally raises the pKa of a phenol.[2][4][5] The predicted value for our target molecule aligns well with the experimental pKa of p-cresol (10.26), indicating that in this specific substitution pattern, the electronic effect of the para-methyl group may have a more pronounced influence on the phenolic acidity than the ortho-ethyl ester group.

Methodologies for In-Silico pKa Prediction

A variety of software packages are available for pKa prediction, each with its own underlying methodology.[6][7]

-

Empirical and Knowledge-Based Methods: Software such as ACD/pKa[8][9][10][11][12][13] and MarvinSketch/Chemicalize[14] utilize large databases of experimentally determined pKa values. They employ algorithms that identify functional groups and apply corrections based on the electronic and steric effects of neighboring substituents, often using Hammett-type equations. These methods are generally fast and can be quite accurate for compounds that are well-represented in their training databases.

-

Quantum Mechanical (QM) Methods: These "first-principles" approaches, such as those employing Density Functional Theory (DFT), calculate the pKa by determining the Gibbs free energy change of the deprotonation reaction in a solvent continuum model.[15] While computationally more intensive, QM methods can be more accurate for novel chemical scaffolds that are not present in empirical databases. Recent studies have demonstrated high accuracy in predicting phenolic pKa values using DFT with appropriate functionals and basis sets.[15]

-

Machine Learning and Hybrid Approaches: Newer platforms like Rowan and MoKa are leveraging machine learning, trained on vast datasets, to accelerate pKa predictions while maintaining high accuracy.[16][17] These methods often combine elements of both empirical and QM approaches.

The choice of method often depends on the stage of the research project. For high-throughput screening, faster empirical methods are typically preferred. For lead optimization, where high accuracy for a smaller number of compounds is critical, more rigorous QM calculations may be warranted.

Detailed Protocol: A Self-Validating Workflow for pKa Prediction

This section outlines a robust, self-validating workflow for predicting the pKa of a novel phenolic compound using a combination of widely available tools.

Objective: To obtain a reliable predicted pKa for a novel phenolic compound with a high degree of confidence.

Pillar 1: Expertise & Experience (Causality behind choices)

We employ a multi-pronged approach, starting with rapid, empirically-based methods for an initial estimate, followed by a more rigorous (though still accessible) QM-based method for refinement and validation. This tiered strategy balances speed with accuracy.

Pillar 2: Trustworthiness (Self-Validating System)